molecular formula C14H20Cl2N2O3 B14461342 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine CAS No. 66902-62-3

3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine

Cat. No.: B14461342
CAS No.: 66902-62-3
M. Wt: 335.2 g/mol
InChI Key: PDUXIBFAWGEDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is a compound known for its significant biological activity, particularly in the field of oncology. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. It has been studied extensively for its potential use in cancer treatment due to its ability to interfere with DNA synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine typically involves the alkylation of phenylalanine derivatives. One common method includes the reaction of 3-methoxyphenylalanine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine has several scientific research applications:

    Chemistry: Used as a model compound to study alkylation reactions and mechanisms.

    Biology: Studied for its effects on cellular processes and DNA interactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The primary mechanism of action of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine involves its alkylating properties. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound is taken up by cells through amino acid transporters and targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of the methoxyphenylalanine moiety. This combination enhances its ability to target and kill cancer cells while potentially reducing side effects compared to other alkylating agents .

Properties

CAS No.

66902-62-3

Molecular Formula

C14H20Cl2N2O3

Molecular Weight

335.2 g/mol

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]propanoic acid

InChI

InChI=1S/C14H20Cl2N2O3/c1-21-13-9-10(8-11(17)14(19)20)2-3-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20)

InChI Key

PDUXIBFAWGEDRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.